molecular formula C45H53NO22 B2662798 Fmoc-Thr(beta-D-Lac(Ac)7)-OH CAS No. 657395-98-7

Fmoc-Thr(beta-D-Lac(Ac)7)-OH

Cat. No. B2662798
CAS RN: 657395-98-7
M. Wt: 959.904
InChI Key: OWMZHUQIGVVXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Thr(beta-D-Lac(Ac)7)-OH” is a chemical compound with the molecular formula C45H53NO22 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C45H53NO22 . The molecular weight of this compound is 959.91 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 959.91 . For long-term storage, it is recommended to store the compound at -20°C .

Scientific Research Applications

Diversity-Oriented Syntheses of Peptide Mimics

A study by Geranurimi and Lubell (2018) highlights the synthesis of α-N-(Fmoc)Amino-γ-lactam dipeptides, showcasing a diversity-oriented approach. These compounds, including variations like Cys, Ser, Thr, Dap, Dab, and His residues, feature constrained backbone and side chain conformations. This method demonstrates the potential for creating stereochemically pure dipeptide mimics, facilitating the exploration of structural diversity in peptide-based research (Azade Geranurimi & W. Lubell, 2018).

Self-Assembling Peptides for Biomaterials

The self-assembly of ester-containing peptides into nanostructures, as demonstrated by Eckes et al. (2014), provides insights into designing soft biomaterials. The study focuses on a fluorenylmethoxycarbonyl (Fmoc)-conjugated alanine-lactic acid sequence, which forms gels in water without the need for β-sheet-like hydrogen bonding, previously thought crucial for Fmoc-conjugated peptides' self-assembly. This research broadens the understanding of peptide self-assembly, offering new avenues for developing degradable materials with potential biomedical applications (Kevin M. Eckes et al., 2014).

Solid-Phase Synthesis Techniques

Research by Valerio, Bray, and Stewart (2009) introduces a modular approach for synthesizing diverse organic molecules using N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH) as a scaffold. This technique, employing the Multipin approach, facilitates the rapid preparation of model acyl trimers, showcasing the adaptability of solid-phase synthesis for generating complex peptide structures with varied functional groups (R. Valerio, A. M. Bray, & K. Stewart, 2009).

Innovative Peptide Ligation Strategies

Botti et al. (2004) present a novel strategy for generating thioester peptides compatible with Fmoc chemistry, involving an O to S acyl shift during ligation. This method opens up new possibilities for peptide ligation, enabling the creation of products with native amide bonds at the ligation site, thereby enhancing the versatility of peptide synthesis techniques (P. Botti, M. Villain, S. Manganiello, & H. Gaertner, 2004).

Synthesis of Peptidomimetics

The work by Busnel et al. (2005) on the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids illustrates a comprehensive approach to synthesizing biologically active histone H4 sequence mimetics. This research contributes to the development of peptidomimetics with potential therapeutic applications, highlighting the utility of Fmoc chemistry in the creation of complex and functionally diverse peptides (Olivier Busnel et al., 2005).

properties

IUPAC Name

3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZHUQIGVVXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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